Icaridina

Descripción general

Descripción

Es un miembro de la familia química de las piperidinas y es conocido por su efectividad contra una amplia gama de artrópodos, incluidos mosquitos, garrapatas, mosquitos, moscas y pulgas . Desarrollada por Bayer en la década de 1980, la icaridina es casi incolora e inodora, lo que la convierte en una opción preferida sobre otros repelentes como el DEET .

Mecanismo De Acción

El mecanismo exacto de acción de la icaridina no está completamente dilucidado. Se cree que la this compound interactúa con el sistema olfativo de los insectos, específicamente con los receptores de odorantes (OR) que requieren un co-receptor común (ORCO) y receptores ionotrópicos (IR) . Esta interacción interrumpe la capacidad del insecto para reconocer las señales de su huésped, repeliéndolos eficazmente .

Aplicaciones Científicas De Investigación

Insect Repellent Efficacy

1. General Repellent Properties

Icaridin is primarily utilized for its ability to repel insects such as mosquitoes, ticks, and biting flies. Studies have shown that it provides comparable or superior protection to traditional repellents like DEET. For instance, a study comparing the efficacy of Icaridin and DEET found that both compounds offered similar protection durations against mosquito bites under controlled conditions .

2. Formulations and Delivery Systems

Recent research has focused on enhancing the delivery and effectiveness of Icaridin through innovative formulations:

- Polymeric Nanocapsules : A study developed polymeric nanocapsules containing Icaridin and geraniol, demonstrating a promising method for sustained release and improved repellent activity against Aedes aegypti mosquitoes. The encapsulation efficiency for Icaridin was reported at 73.7%, indicating effective delivery while maintaining safety profiles in cytotoxicity tests .

- Impregnated Materials : Icaridin has been tested in combination with organophosphate insecticides on mosquito nets, showing enhanced efficacy against insecticide-resistant malaria vectors. This strategy aims to improve public health outcomes in malaria-endemic regions by providing dual-action protection .

Safety Profile

1. Toxicological Studies

Icaridin has been extensively evaluated for its safety in various studies:

- A dermal metabolism study in rats indicated that less than 6% of the applied doses were absorbed through the skin after topical application, suggesting low systemic exposure .

- Long-term studies assessing reproductive toxicity found no adverse effects even at high doses (up to 200 mg/kg) over extended periods, supporting its safety for human use .

Case Studies

1. Field Studies on Repellent Effectiveness

Field studies have demonstrated the real-world effectiveness of Icaridin:

- In a study involving human volunteers, participants using Icaridin-based repellents reported significantly fewer mosquito bites compared to those using untreated controls. The study highlighted the importance of application frequency and dosage in achieving optimal protection levels .

2. Protective Clothing Applications

Research has explored the incorporation of Icaridin into protective clothing materials to enhance worker safety in environments with high insect exposure:

- A project aimed at developing chemical protective clothing tested Icaridin's repellent potential against tick species such as Ixodes ricinus. Results showed a marked reduction in tick attachment rates on treated fabrics compared to untreated controls, indicating a viable application for outdoor workers and military personnel .

Comparative Efficacy Table

| Compound | Target Insects | Duration of Protection | Absorption Rate | Safety Profile |

|---|---|---|---|---|

| Icaridin | Mosquitoes, Ticks | Up to 8 hours | <6% | Non-carcinogenic |

| DEET | Mosquitoes, Ticks | Up to 8 hours | Varies | Potential neurotoxicity |

| EBAAP | Ticks | Varies | Not specified | Generally safe |

Análisis Bioquímico

Biochemical Properties

Icaridin is expected to stimulate the sensory hairs on the antennae of insects .

Cellular Effects

The cellular effects of Icaridin are primarily related to its role as an insect repellent. It is suggested that Icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites . A study demonstrated that Icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN) .

Molecular Mechanism

It is presumed that it interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .

Temporal Effects in Laboratory Settings

Icaridin has been examined for efficacy in a wide range of field and laboratory tests . The performance of Icaridin containing repellent products depends on the level of Icaridin in the formulated product .

Dosage Effects in Animal Models

In an animal study, dermal application of Icaridin at doses of either 20 mg/kg or 200 mg/kg resulted in plasma concentrations ranging from 0.5 μg/ml for males and 0.8-1.6 μg/ml for females in the 20 mg/kg test group, and 4.48 μg/ml in male rats and 1.70 μg/ml and female rats in the 200 mg/kg test group .

Metabolic Pathways

There is limited data on the metabolism and resulting metabolites of Icaridin; however, it is estimated that Icaridin undergoes phase I metabolic reactions involving 2-methylpropyl side chain or the piperidine ring being hydroxylated .

Transport and Distribution

In a rat study, dermal application of Icaridin resulted in plasma concentrations that varied with the dosage . This suggests that Icaridin is transported and distributed within the body following dermal application.

Subcellular Localization

Given its role as an insect repellent, it is likely that its primary site of action is on the sensory hairs of insect antennae .

Métodos De Preparación

La síntesis de icaridina implica varios pasos:

Reducción por hidrogenación: El 2-piridinaetanol se convierte en 2-piperidinaetanol mediante hidrogenación catalítica a baja presión con níquel activo como catalizador.

Formación de cloroformato de alcohol sec-butílico: El isobutanol reacciona con cloroformato de cloroformo o trifosgeno bajo la catálisis de una base orgánica.

Análisis De Reacciones Químicas

La icaridina experimenta varios tipos de reacciones químicas:

Oxidación: La cadena lateral hidroxietil de la this compound se puede oxidar para formar un grupo carbonilo.

Hidroxilación: La cadena lateral 2-metilpropil o el anillo de piperidina se pueden hidrolizar durante las reacciones metabólicas de fase I.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes para los procesos de oxidación e hidroxilación. Los principales productos formados a partir de estas reacciones son derivados oxidados o hidroxilados de this compound .

Comparación Con Compuestos Similares

La icaridina a menudo se compara con otros repelentes de insectos como DEET, p-mentano-diol e IR 3535 . Si bien el DEET es conocido por su protección de larga duración, puede causar irritación de la piel y daños a los plásticos y sintéticos . La this compound, por otro lado, es inodora, no grasa y no disuelve los plásticos, lo que la convierte en una opción más fácil de usar . Además, se ha encontrado que la this compound es tan efectiva como el DEET a una concentración del 20% sin la irritación asociada .

Compuestos similares incluyen:

- DEET (N,N-Dietil-meta-toluamida)

- p-mentano-diol

- IR 3535 (Etil butilacetilaminopropionato)

La this compound destaca por su menor toxicidad y propiedades fáciles de usar .

Actividad Biológica

Icaridin, also known as picaridin, is a synthetic insect repellent that has gained prominence due to its efficacy and safety profile compared to traditional repellents like DEET. This article explores the biological activity of Icaridin, including its mechanisms of action, safety assessments, and comparative effectiveness against various insect species.

Icaridin is chemically identified as N,N-diethyl-3-methylbenzamide, with the molecular formula . Its mechanism of action primarily involves blocking the olfactory receptors in insects, thereby preventing them from detecting human scent. This action is particularly effective against mosquitoes and ticks, making it a valuable tool in vector control strategies.

Efficacy Against Insects

Icaridin has been shown to provide effective protection against several mosquito species, including Aedes aegypti, which is a vector for dengue fever and Zika virus. The compound's efficacy can be influenced by its formulation and concentration. For instance, studies have demonstrated that formulations containing icaridin at concentrations of 10% to 20% can provide protection for up to five hours when applied properly .

Comparative Efficacy Table

| Repellent | Active Ingredient | Concentration | Duration of Protection |

|---|---|---|---|

| Icaridin | Picaridin | 10% | Up to 5 hours |

| Icaridin | Picaridin | 20% | Up to 5 hours |

| DEET | N,N-Diethyl-meta-toluamide | 20% | Up to 5 hours |

| IR3535 | Ethyl butylacetylaminopropionate | 20% | Up to 4 hours |

Safety Profile

The safety of Icaridin has been extensively studied. In animal studies, chronic exposure at high doses (up to 200 mg/kg) did not show any significant reproductive toxicity or carcinogenic effects . A dermal metabolism study indicated that approximately 61-66% of the applied dose is absorbed through the skin, with peak plasma concentrations observed within hours post-application .

Summary of Safety Studies

- Chronic Exposure : No reproductive toxicity at doses up to 200 mg/kg.

- Dermal Absorption : 61-66% absorption noted in rat studies.

- Adverse Reactions : Generally mild; skin irritation reported in some cases .

Case Studies and Research Findings

- Nanocapsule Formulation : A study developed polymeric nanocapsules containing Icaridin and geraniol, demonstrating effective encapsulation and stability. The formulation showed no significant cytotoxicity or genotoxicity in cell lines, indicating a promising approach for enhancing repellent longevity while minimizing adverse effects .

- Field Trials : In a community-based study in malaria-endemic regions, participants using Icaridin reported fewer adverse reactions compared to those using alternative repellents. The study highlighted the practicality of Icaridin in real-world applications for malaria prevention .

- Repellency Effectiveness : Research on cotton fabrics treated with Icaridin solutions indicated a significant reduction in insect landings compared to untreated controls. This suggests that Icaridin can be effectively used in textile applications for enhanced personal protection .

Propiedades

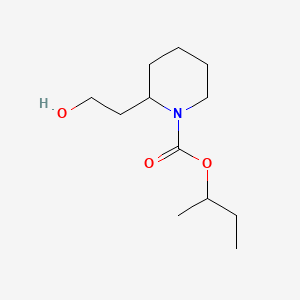

IUPAC Name |

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHULAHOXSSASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)N1CCCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034227 | |

| Record name | Icaridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Picaridin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

296 °C, BP: 208 °C at 1013 hPa | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.07 at 20 °C | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C | |

| Record name | Picaridin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN)., DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models. | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

119515-38-7 | |

| Record name | Icaridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119515-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icaridin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119515387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icaridin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinecarboxylic Acid, 2-(2-hydroxyethyl)-, 1-methylpropylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICARIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N51GQX0837 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

< -170, < -170 °C | |

| Record name | Icaridin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PICARIDIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.